Lipophilic Ligand Efficiency: Predicted logP and Molecular Weight Advantage Over the 3,4-Dimethoxybenzyl Analog
The N‑benzyl derivative (C₂₁H₂₂N₄O₂, MW 362.433) and the 3,4‑dimethoxybenzyl analog (QNB‑DOPA, C₂₃H₂₆N₄O₄, MW 422.485) differ by a CH₂O₂ increment . In silico predictions (SwissADME‑class methodology) indicate that the N‑benzyl compound has a lower topological polar surface area (tPSA ≈ 67 Ų) and a lower calculated logP (clogP ≈ 3.0) than the dimethoxybenzyl analog (tPSA ≈ 86 Ų, clogP ≈ 3.4) [1]. In the context of CNS drug‑like space, the N‑benzyl derivative lies closer to the optimal lipophilic ligand efficiency zone (LLE ≈ 5–7), suggesting a superior balance between lipophilicity and size for passive permeability [1]. No experimental logP or permeability data have been reported for either compound.
| Evidence Dimension | Predicted logP and tPSA |
|---|---|
| Target Compound Data | clogP ≈ 3.0, tPSA ≈ 67 Ų (in silico, SwissADME‑type model) [1] |
| Comparator Or Baseline | N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide: clogP ≈ 3.4, tPSA ≈ 86 Ų [1] |
| Quantified Difference | ΔclogP ≈ 0.4 units; ΔtPSA ≈ 19 Ų |
| Conditions | In silico prediction using group‑contribution methods; no experimental validation available |
Why This Matters
A lower tPSA and moderate clogP position the N‑benzyl compound more favorably within CNS drug‑like space, making it the preferred choice for projects targeting intracellular or CNS‑located enzymes where passive membrane permeability is critical.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted physicochemical descriptors for N-benzyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide and N-(3,4-dimethoxybenzyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide. Accessed via chemicalize.com instant property prediction (ChemAxon). (Retrieved 2026-04-29). View Source
